Dihydroxyaluminum sodium carbonate is a basic carbonate compound that combines aluminum and sodium. It is primarily utilized as an antacid to neutralize gastric acid, providing relief from conditions such as heartburn and indigestion. The compound typically appears as an amorphous powder or poorly formed crystals and contains approximately 10-11% water in its structure. Its molecular formula is with a molecular weight of approximately 146.01 g/mol .
This reaction results in the formation of aluminum chloride, sodium chloride, carbon dioxide, and water, effectively reducing acidity in the stomach .
The synthesis of dihydroxyaluminum sodium carbonate can be achieved through several methods:
Dihydroxyaluminum sodium carbonate has a variety of applications across different fields:
Research indicates that dihydroxyaluminum sodium carbonate can affect the bioavailability of certain medications. For instance, it may decrease the absorption of dehydrocholic acid, which can lead to altered serum levels of this compound. Understanding these interactions is crucial for patients taking multiple medications or those with specific health conditions .
Dihydroxyaluminum sodium carbonate shares similarities with several other compounds used as antacids or in similar applications:
Compound | Composition | Unique Features |
---|---|---|
Aluminum Hydroxide | Aluminum only | Commonly used but lacks sodium; may cause constipation. |
Magnesium Hydroxide | Magnesium only | Known as milk of magnesia; also acts as a laxative. |
Calcium Carbonate | Calcium only | Provides calcium supplementation alongside antacid properties. |
Uniqueness: Dihydroxyaluminum sodium carbonate is distinct due to its dual composition of aluminum and sodium, which allows for effective neutralization without significant electrolyte imbalance. Its amorphous powder form enhances its suitability for various pharmaceutical formulations .
Dihydroxyaluminum sodium carbonate emerged as a significant pharmaceutical compound during the mid-20th century, when research into effective antacid formulations intensified. The development of this compound represented a breakthrough in treating gastric disorders by providing a balanced approach to acid neutralization with fewer side effects than earlier formulations. Academic interest in DASC grew substantially during the 1970s and 1980s, particularly as researchers sought alternatives to high-sodium antacids that could cause fluid retention and other complications.
The compound gained commercial recognition when it was incorporated into the original formulation of Rolaids before 1995, establishing its place in mainstream pharmaceutical applications. Scientific investigation into its properties expanded as researchers documented its efficacy in neutralizing stomach acid while producing less carbon dioxide than pure carbonate compounds, an important advantage for patients with gastric discomfort.
Historical analysis reveals that DASC research paralleled broader developments in pharmaceutical chemistry, particularly the movement toward multi-component drugs with targeted actions and reduced side effect profiles. This reflected a paradigm shift from single-compound treatments toward more sophisticated formulations designed to address multiple aspects of gastric disorders.
The nomenclature associated with dihydroxyaluminum sodium carbonate has evolved significantly throughout scientific literature, reflecting advances in chemical understanding and standardization. Initially referred to by various descriptive names, the compound has acquired several standardized identifiers and synonyms that appear consistently across pharmaceutical and chemical databases.
Table 1: Nomenclature Evolution of Dihydroxyaluminum Sodium Carbonate
Time Period | Primary Nomenclature | Alternative Names | Registry Systems |
---|---|---|---|
Pre-1970s | Basic aluminum sodium carbonate | Sodium aluminum carbonate hydroxide | Limited standardization |
1970s-1980s | Dihydroxyaluminum sodium carbonate | DASC, Carbaldrate | CAS Registry introduction |
1990s-2000s | Carbaldrate | Dihydroxyaluminium sodium carbonate | Inclusion in pharmacopeias |
Current | Dihydroxyaluminum sodium carbonate | Sodium (carbonato)dihydroxyaluminate(1-), DASC | UNII: 84H8Z9550J, CAS: 16482-55-6 |
The compound has been registered under various chemical identifiers, including IUPAC name "aluminum;sodium;carbonate;dihydroxide," CAS number 16482-55-6, and the unique ingredient identifier (UNII) 84H8Z9550J. In some European contexts, particularly Germanic literature, terms such as "Dihydroxo-aluminium-natrium-carbonat" and "Aluminium-natrium-carbonat-dihydroxid" have been employed. Commercial preparations have historically used names like Rolaids (pre-1995), Daxaids, and Minicid.
Scientific publications now typically employ the standard chemical formula NaAl(OH)₂CO₃ or alternative structural representations that emphasize the compound's ionic nature. The evolution toward standardized nomenclature has facilitated better information exchange among researchers and improved searchability in scientific databases.
Dihydroxyaluminum sodium carbonate holds substantial significance in pharmaceutical research due to its unique chemical properties and therapeutic applications. As an antacid, it combines the acid-neutralizing capabilities of sodium carbonate with the prolonged effect and reduced gas production of aluminum hydroxide compounds. This combination addresses a critical need in gastroenterology for treatments that effectively manage acid-related disorders while minimizing side effects.
Research into DASC has contributed significantly to understanding structure-activity relationships in antacid formulations. Studies have demonstrated that the compound neutralizes gastric acid through a specific reaction pathway that produces less carbon dioxide than other carbonate-based antacids, reducing the bloating and discomfort often associated with these medications. This characteristic has made it particularly valuable for patients with sensitive digestive systems.
The compound has also served as a model for developing other complex inorganic pharmaceutical agents. Its successful incorporation into commercial antacids prompted investigations into similar metal-carbonate complexes with potential therapeutic value. Additionally, analytical methods developed specifically for DASC, such as energy dispersive X-ray fluorescence techniques, have influenced broader pharmaceutical quality control approaches.
In pharmacokinetic research, DASC has been studied extensively for its interaction with other medications. Findings regarding its potential to affect the absorption of drugs like dehydrocholic acid have informed guidelines on medication scheduling and contributed to our understanding of drug-drug interactions involving antacids.
Academic understanding of dihydroxyaluminum sodium carbonate has evolved considerably since its introduction to pharmaceutical science. Initially viewed simply as an acid-neutralizing agent, research has progressively revealed its complex chemistry, biological interactions, and therapeutic potential. This evolution reflects broader trends in pharmaceutical science toward more sophisticated characterization of drug mechanisms and effects.
Early research focused primarily on basic acid-neutralization properties, with limited investigation of pharmacokinetics or long-term effects. By the 1980s, more sophisticated analytical techniques allowed for detailed structural characterization, leading to better understanding of how the compound's molecular arrangement contributes to its efficacy and stability.
The 1990s saw increased focus on comparative efficacy studies, positioning DASC against other antacids and acid-suppressive medications. Research by Decktor et al. (1995) demonstrated important differences between aluminum-containing antacid formulations and calcium carbonate in terms of onset and duration of action. These findings helped establish more precise clinical guidelines for antacid use.
More recent academic understanding has incorporated investigations into potential applications beyond traditional antacid use. Studies have explored DASC's possible role in phage therapy for antibiotic-resistant infections, where it may serve as a gastric neutralizing agent to improve therapeutic delivery. Additionally, advancements in analytical chemistry have enabled more precise quantification methods, improving quality control in pharmaceutical manufacturing.
The evolution of understanding is also evident in how safety assessments have progressed. While early evaluations focused primarily on immediate side effects, contemporary research addresses long-term considerations such as aluminum accumulation and interactions with multiple medications, reflecting a more comprehensive approach to pharmaceutical safety.
The aqueous synthesis of dihydroxyaluminum sodium carbonate typically involves the reaction of ionic aluminum salts (e.g., aluminum chloride hexahydrate, AlCl₃·6H₂O) with sodium carbonate (Na₂CO₃) in a stoichiometric excess. The primary reaction pathway is represented as:
$$
2\text{AlCl}3\cdot6\text{H}2\text{O} + 3\text{Na}2\text{CO}3\cdot10\text{H}2\text{O} \rightarrow 2\text{NaAlCO}3(\text{OH})2 + 6\text{NaCl} + 3\text{CO}2 + 39\text{H}_2\text{O}
$$
This reaction proceeds via the hydrolysis of sodium carbonate to generate hydroxide ions ($$\text{OH}^-$$), which subsequently react with aluminum ions to form the dihydroxyaluminum complex [5]. The stoichiometric excess of sodium carbonate (typically 1.5–2.5 molar equivalents) ensures complete consumption of aluminum ions, minimizing side products like aluminum hydroxide ($$\text{Al(OH)}_3$$) [4]. Kinetic studies indicate that the reaction rate is pH-dependent, with optimal yields achieved at pH 8–9 [2].
Key parameters influencing yield and purity include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Sodium carbonate concentration | 1.5–2.5 M | Higher concentrations drive reaction completion but risk NaCl precipitation [5]. |
Temperature | 25–40°C | Elevated temperatures accelerate reaction but promote $$\text{Al(OH)}_3$$ formation [4]. |
Mixing rate | 200–400 rpm | Ensures homogeneous reactant distribution [5]. |
The addition of sodium hydroxide ($$\text{NaOH}$$) to modulate pH is critical. For instance, maintaining pH 8.5–9.0 via controlled $$\text{NaOH}$$ addition reduces $$\text{Al(OH)}_3$$ byproduct formation by 32% [5].
Industrial-scale production faces challenges in byproduct management. The isolation of dihydroxyaluminum sodium carbonate requires efficient filtration to remove sodium chloride ($$\text{NaCl}$$), which constitutes 45–50% of the reaction mass [5]. Pilot studies demonstrate that countercurrent washing with deionized water reduces $$\text{NaCl}$$ residues to <0.1% [4]. Continuous stirred-tank reactors (CSTRs) have been proposed to enhance scalability, achieving 89% yield at 500 L batch sizes [5].
High-pressure calcination involves treating aluminum oxide ($$\text{Al}2\text{O}3$$) with sodium carbonate and carbon dioxide ($$\text{CO}_2$$) at elevated pressures (10–15 MPa) and low temperatures (0–5°C). The reaction follows:
$$
\text{Al}2\text{O}3 + \text{Na}2\text{CO}3 + \text{CO}2 + 2\text{H}2\text{O} \rightarrow 2\text{NaAlCO}3(\text{OH})2
$$
This method mimics natural dawsonite ($$\text{NaAlCO}3(\text{OH})2$$) formation, where alkaline sodium bicarbonate solutions interact with aluminosilicate minerals under geological pressures [6].
Critical operational parameters include:
For pharmaceutical-grade dihydroxyaluminum sodium carbonate, post-synthesis milling achieves particle sizes <50 µm, enhancing bioavailability. Surface modification with stearic acid (0.5–1.0% w/w) improves flowability for tablet formulation [5].
Alternative methods include:
The US4438085A patent [5] discloses a robust method using $$\text{AlCl}3\cdot6\text{H}2\text{O}$$ and $$\text{Na}2\text{CO}3$$ with $$\text{NaOH}$$ for pH control. Key claims include:
Methodology | Yield (%) | Purity (%) | Scalability | Cost |
---|---|---|---|---|
Aqueous ionic reaction | 85–92 | 95–98 | High | Low |
High-pressure calcination | 78–85 | 99+ | Moderate | High |
Aluminum foil reaction | 72–78 | 85–90 | Low | Low |
The aqueous ionic method offers the best balance of yield and scalability, while high-pressure calcination excels in purity for specialized applications [5] [6].